2-Tert-butylthiophenol
Description
Safety data indicate hazards related to inhalation, skin contact, and eye irritation (R20/21/22 and R36/38 codes) .
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMGLHQPYYCKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383527 | |
| Record name | 2-tert-butylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53584-22-8, 19728-41-7 | |
| Record name | tert-Butylbenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylthiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-butylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylbenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYLTHIOPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYLTHIOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KA8Q65UQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzene Derivatives
- 6-Di-tert-butylphenol: This compound contains two tert-butyl groups on the benzene ring and a hydroxyl (-OH) group. Unlike 2-Tert-butylthiophenol, the hydroxyl group enables hydrogen bonding, increasing boiling points and solubility in polar solvents. It is widely used as an antioxidant and light stabilizer .
- Alkyl-Substituted Benzenes: Compounds like (1-butylheptyl)benzene and (1-ethylnonyl)benzene share the aromatic core but lack functional groups. Their non-polar hydrocarbon chains limit reactivity, making them suitable as solvents or intermediates in surfactant synthesis.
Key Structural Differences :
Functional Group Analogs
- tert-Butyl Alcohol (tert-Butanol): While sharing the tert-butyl group, the hydroxyl group in tert-butanol increases polarity and boiling point (82–83°C) compared to the less polar thiol in this compound. Thiols are more acidic (pKa ~6–10) than alcohols (pKa ~16–19), enabling unique reactivity in deprotonation reactions .
- tert-Butylbenzene: Lacking a functional group, this compound is non-reactive and used as a solvent. The absence of -SH or -OH limits its utility in catalysis or stabilization .
Reactivity Comparison :
- Acidity: Thiol (-SH) > Phenol (-OH) > Alcohol (-OH) > Alkylbenzene.
- Steric Effects: The tert-butyl group in this compound hinders electrophilic substitution at the ortho/para positions, directing reactions to the thiol group.
Derivatives with Modified Substituents
- 4-Bromo-2-tert-butylphenol: Substitution of the thiol group with bromine at the para position increases molecular weight (CAS: 10323-39-4) and alters reactivity. Bromine enhances electrophilicity, making this derivative a candidate for cross-coupling reactions .
- Its molecular formula (C10H15NO) differs from this compound (C10H14S), affecting solubility and stability .
Substituent Impact :
| Derivative | Functional Group | Key Properties |
|---|---|---|
| This compound | -SH | High acidity, metal-binding capability |
| 4-Bromo-2-tert-butylphenol | -Br | Electrophilic reactivity, heavier atom |
| 5-Amino-2-tert-butylphenol | -NH2 | Basicity, potential for functionalization |
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